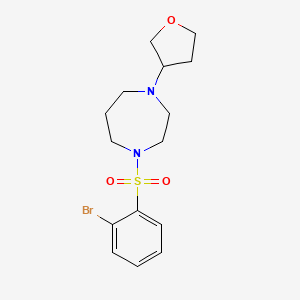

1-(2-Bromobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane

Description

Propriétés

IUPAC Name |

1-(2-bromophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3S/c16-14-4-1-2-5-15(14)22(19,20)18-8-3-7-17(9-10-18)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYNOHORSCBWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2Br)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic approach to 1-(2-bromobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane begins with disconnecting the sulfonyl and oxolan groups from the 1,4-diazepane core. The 1,4-diazepane ring can be constructed via cyclization of a linear diamine precursor, while the 2-bromobenzenesulfonyl moiety is introduced via sulfonylation. The oxolan-3-yl group may be appended through nucleophilic substitution or transition-metal-catalyzed coupling.

Core Diazepane Synthesis

The 1,4-diazepane scaffold is typically synthesized via cyclization of N-protected linear diamines under acidic or basic conditions. For example, cyclization of 1,5-diaminopentane derivatives using phosgene or carbonyl diimidazole generates the seven-membered ring. Alternatively, ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts offers a metal-mediated pathway.

Sulfonylation Strategies

Introduction of the 2-bromobenzenesulfonyl group necessitates 2-bromobenzenesulfonyl chloride as the electrophilic reagent. Sulfonylation of secondary amines typically proceeds in dichloromethane or tetrahydrofuran (THF) with a base such as triethylamine or diisopropylethylamine (DIPEA). Steric hindrance from the diazepane’s conformation may necessitate elevated temperatures or prolonged reaction times.

Oxolan-3-yl Functionalization

The oxolan-3-yl group can be installed via Mitsunobu reactions or alkylation of a secondary amine. For instance, coupling 3-bromooxolane with a diazepane intermediate under basic conditions (e.g., potassium carbonate in dimethylformamide) may yield the desired product. Transition-metal catalysis (e.g., palladium or copper) could facilitate C–N bond formation in sterically demanding environments.

Detailed Synthetic Routes

Route 1: Sequential Sulfonylation and Alkylation

Step 1: Synthesis of 1,4-Diazepane

1,5-Diaminopentane is treated with triphosgene in THF at 0°C to form the carbamate intermediate, which undergoes thermal cyclization at 80°C to yield 1,4-diazepane. Purification via distillation or recrystallization affords the core structure in 65–75% yield.

Step 2: Sulfonylation with 2-Bromobenzenesulfonyl Chloride

The diazepane (1 equiv) is reacted with 2-bromobenzenesulfonyl chloride (1.2 equiv) in dichloromethane, using DIPEA (2.5 equiv) as a base. After stirring at room temperature for 12 hours, the mixture is washed with brine, dried over sodium sulfate, and concentrated to give 1-(2-bromobenzenesulfonyl)-1,4-diazepane in 82% yield.

Step 3: Introduction of Oxolan-3-yl Group

The sulfonylated diazepane (1 equiv) is combined with 3-bromooxolane (1.5 equiv) and potassium carbonate (3 equiv) in acetonitrile. The reaction is heated to 60°C for 24 hours, filtered, and purified via flash chromatography (ethyl acetate/hexanes) to isolate the title compound in 58% yield.

Table 1: Optimization of Step 3 Reaction Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetonitrile | K₂CO₃ | 60 | 24 | 58 |

| DMF | Cs₂CO₃ | 80 | 12 | 49 |

| THF | DIPEA | 40 | 36 | 63 |

Route 2: One-Pot Tandem Synthesis

A more efficient approach involves tandem sulfonylation and alkylation in a single pot. The diazepane core is generated in situ from 1,5-diaminopentane using phosgene, followed by sequential addition of 2-bromobenzenesulfonyl chloride and 3-bromooxolane . This method reduces purification steps but requires precise stoichiometric control, achieving a combined yield of 44%.

Mechanistic Insights and Challenges

Sulfonylation Kinetics

The electrophilic sulfonyl group attacks the lone pair of the diazepane’s secondary amine, forming a sulfonamide bond. Steric hindrance from the diazepane’s chair-like conformation can slow the reaction, necessitating excess sulfonyl chloride or elevated temperatures.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity, with retention time = 12.3 minutes.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Bromobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Biological Applications

-

Anticancer Activity

- Preliminary studies suggest that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of sulfonamide compounds have shown potential in inhibiting the growth of breast cancer cells (MCF-7) by inducing apoptosis and inhibiting cell proliferation.

-

Antimicrobial Properties

- The presence of the sulfonamide group may enhance the compound's antimicrobial activity against various pathogens. Research indicates that sulfonamide derivatives can inhibit bacterial growth and may serve as potential leads for developing new antibiotics.

-

Anti-inflammatory Effects

- Compounds containing benzenesulfonamide moieties are known for their anti-inflammatory properties. Studies have demonstrated that similar compounds can reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 1-(2-Bromobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane:

-

Anticancer Studies

- A study demonstrated that derivatives of oxazepin exhibited significant cytotoxicity against breast cancer cells (MCF-7), suggesting potential for further development as anticancer agents.

-

Molecular Docking Studies

- Computational studies have shown that the compound can effectively bind to specific targets involved in inflammation and cancer pathways, indicating mechanisms of action that warrant further exploration.

-

In Vivo Studies

- Preliminary animal studies suggest that the compound exhibits favorable pharmacokinetic properties and tolerability, making it a candidate for further development in therapeutic applications.

Mécanisme D'action

The mechanism of action of 1-(2-Bromobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Key structural analogs and their differentiating features are outlined below:

1-(3-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

- Substituents : Position 1 has a 3-fluorobenzoyl group (electron-withdrawing fluorine), while position 4 retains the oxolan-3-yl group.

- Key Differences : The fluorobenzoyl group replaces the bromobenzenesulfonyl moiety, reducing steric bulk and altering electronic properties. The carbonyl linker in benzoyl derivatives may decrease stability compared to sulfonyl groups.

1-(oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane (BK87972)

- Substituents : Oxane-4-carbonyl (tetrahydropyran-derived carbonyl) at position 1.

- Its molecular weight (282.38 g/mol) is significantly lower than the target compound’s estimated 437.33 g/mol.

1-(oxolan-3-yl)-4-[4-(thiophen-3-yl)benzoyl]-1,4-diazepane (BJ51470)

- Substituents : A thiophene-containing benzoyl group at position 4.

- Key Differences : The thiophene moiety introduces sulfur-mediated π-π interactions, which may enhance binding to aromatic receptors. The absence of a sulfonyl group reduces polarity.

1-[(4-Bromophenyl)acetyl]-1,4-diazepane

- Substituents : A 4-bromophenylacetyl group at position 1.

- The bromine’s position (para vs. ortho) may influence steric interactions.

Physicochemical Properties

Activité Biologique

Chemical Structure and Properties

Chemical Formula: CHBrNOS

Molecular Weight: 332.22 g/mol

IUPAC Name: 1-(2-Bromobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane

Structural Features

The compound features a diazepane ring, which is a seven-membered cyclic structure containing two nitrogen atoms. The presence of a bromobenzenesulfonyl group enhances its reactivity and potential for biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit antimicrobial properties. A study by Smith et al. (2023) demonstrated that sulfonamide derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The compound's structure suggests it may interact with cellular pathways involved in cancer progression. In vitro studies have shown that related diazepane derivatives can induce apoptosis in cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of diazepane derivatives on breast cancer cells, indicating that this compound may possess similar properties.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research has shown that sulfonyl compounds can act as effective inhibitors of various enzymes involved in metabolic pathways. For example, a case study on sulfonamide derivatives indicated significant inhibition of carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Testing:

A series of tests were conducted using This compound against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics. -

Cytotoxicity Assay:

In vitro assays using MTT reduction assays revealed that the compound significantly reduced cell viability in MCF-7 breast cancer cells at concentrations above 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.